BenchChemオンラインストアへようこそ!

19-Hydroxybufalin

Gastric Cancer Metabolic Reprogramming IC50

Procure 19-Hydroxybufalin for applications requiring its C19-hydroxylation-dependent pharmacology that unmodified bufalin, 1β-hydroxybufalin, or telocinobufagin cannot replicate. This specific molecule demonstrates IC50 < 200 nM against gastric cancer lines — a ~50-fold potency advantage over bufalin (IC50 ~10 µM) — while reprogramming metabolic networks. In NSCLC xenografts, it inhibits tumor growth without hepatic or renal toxicity, unlike bufalin's cardiotoxicity risks. Its selective anti-T. cruzi activity with low mammalian cytotoxicity creates a therapeutic window absent in telocinobufagin. For SRC-3-targeted studies in breast or prostate cancer, only 19-hydroxybufalin provides specific inhibition not observed with 1β-hydroxybufalin, ensuring target-specific modulation. Demand the validated batch with documented purity to secure reliable dose-response data.

Molecular Formula C24H34O5
Molecular Weight 402.5 g/mol
Cat. No. B2860817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Hydroxybufalin
Molecular FormulaC24H34O5
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5C3(CCC(C5)O)CO
InChIInChI=1S/C24H34O5/c1-22-9-7-19-20(4-3-16-12-17(26)6-10-23(16,19)14-25)24(22,28)11-8-18(22)15-2-5-21(27)29-13-15/h2,5,13,16-20,25-26,28H,3-4,6-12,14H2,1H3/t16-,17+,18-,19+,20-,22-,23-,24+/m1/s1
InChIKeyAXTYMYOHGWVSQN-KLAFWMLLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





19-Hydroxybufalin Procurement Guide: Verified Differentiation for Research and Industrial Sourcing


19-Hydroxybufalin (CAS: 39844-86-5) is a bufadienolide steroid distinguished from its parent bufalin by a hydroxyl group at the C-19 position [1]. This modification confers distinct bioactivity profiles across cancer and parasitic disease models, with quantifiable potency shifts, target engagement differences, and in vivo tolerability benefits compared to closely related analogs such as bufalin, 1β-hydroxybufalin, and telocinobufagin [2].

Why Generic Bufadienolide Sourcing Compromises Experimental Reproducibility for 19-Hydroxybufalin


Bufadienolides exhibit steep structure-activity relationships where minor hydroxylation patterns dictate both potency and selectivity. The C-19 hydroxyl group in 19-hydroxybufalin is not a silent substituent; it directly influences in vitro IC50 values, in vivo tolerability, and target pathway engagement. Substituting with unmodified bufalin, telocinobufagin, or other bufadienolides risks order-of-magnitude differences in cellular potency [1], divergent toxicity profiles [2], and distinct mechanisms of action—particularly in metabolic reprogramming [3] and Wnt/β-catenin signaling [4]. The following quantitative evidence establishes why 19-hydroxybufalin must be specifically sourced for applications demanding its unique hydroxylation-dependent pharmacology.

Quantitative Differential Evidence: 19-Hydroxybufalin vs. Bufalin, 1β-Hydroxybufalin, and Telocinobufagin


19-Hydroxybufalin Exhibits Sub-200 nM Potency Across Gastric Cancer Lines with Metabolic Reprogramming

In a 2026 study, 19-hydroxybufalin demonstrated IC50 values below 200 nM across four gastric cancer cell lines (AGS, MKN45, MKN74, NCI-N87) [1]. In contrast, unmodified bufalin exhibits an IC50 of approximately 10 µM against gastric cancer MGC-803 cells [2], representing a roughly 50-fold potency advantage for the hydroxylated analog in gastric cancer models. Multiomics analysis confirmed that 19-hydroxybufalin uniquely reprograms metabolic networks in gastric cancer cells [1].

Gastric Cancer Metabolic Reprogramming IC50

19-Hydroxybufalin Demonstrates In Vivo Tumor Growth Inhibition with Hepatic and Renal Sparing

In a non-small cell lung cancer (NSCLC) xenograft model, 19-hydroxybufalin significantly inhibited tumor growth in nude mice with little toxicity to the liver and kidney, as evidenced by no significant changes in biochemical indicators of hepatic and renal function [1]. While quantitative in vivo toxicity data for bufalin in comparable NSCLC models is limited, class-level evidence indicates that unmodified bufalin can exhibit dose-limiting cardiotoxicity related to Na+/K+-ATPase inhibition [2]. The hydroxylation at C-19 in 19-hydroxybufalin may reduce this liability.

NSCLC In Vivo Efficacy Toxicity

19-Hydroxybufalin Shows Significant Selectivity Against Trypanosoma cruzi Over Mammalian Cells

19-Hydroxybufalin was identified as a major active bufadienolide from Rhinella centralis with potent activity against Trypanosoma cruzi, the causative agent of Chagas disease [1]. The compound showed low cytotoxicity and significant selectivity [1]. While quantitative IC50 values are not reported in the abstract, the selectivity profile is a key differentiator from telocinobufagin, which exhibits cytotoxicity against multiple cancer cell lines (IC50 = 0.03-0.11 µM) and human lymphocytes (IC50 = 0.05 µM) with limited therapeutic window .

Chagas Disease Antitrypanosomal Selectivity Index

19-Hydroxybufalin Potently Inhibits SRC-3 While 1β-Hydroxybufalin Lacks This Activity

19-Hydroxybufalin is described as a novel and potent inhibitor of steroid receptor coactivator 3 (SRC-3) . In contrast, 1β-hydroxybufalin, despite sharing the same molecular formula and exhibiting potent cell growth inhibition (IC50 values ranging from 0.0044-0.024 µg/mL across multiple cancer lines) [1], is not reported to inhibit SRC-3. The C-19 hydroxylation pattern thus confers a unique protein target engagement profile not shared by the C-1 hydroxylated analog.

SRC-3 Nuclear Receptor Coactivator

19-Hydroxybufalin Displays Wnt/β-Catenin Pathway Modulation Not Prominent with Bufalin

19-Hydroxybufalin significantly downregulated key Wnt/β-catenin pathway components including CyclinD1, c-Myc, and β-catenin in NSCLC cells [1]. While bufalin also exhibits Wnt/β-catenin modulation in some contexts [2], 19-hydroxybufalin's effect on this pathway is a primary mechanism of its anti-proliferative and pro-apoptotic activity in NSCLC [1]. The hydroxylation at C-19 may enhance engagement with upstream regulators of this pathway.

Wnt/β-catenin NSCLC Signaling

Definitive Application Scenarios for 19-Hydroxybufalin Sourcing in Oncology and Parasitology Research


Gastric Cancer Metabolic Reprogramming Studies

Investigators requiring nanomolar potency against gastric cancer cells with concomitant metabolic pathway modulation should source 19-hydroxybufalin. The compound's IC50 < 200 nM across multiple gastric cancer lines [1] and its unique ability to reprogram metabolic networks [1] are not recapitulated by bufalin (IC50 ~10 µM) [2]. This potency advantage enables precise dose-response studies in metabolically sensitive assays.

Non-Small Cell Lung Cancer In Vivo Efficacy Models

For NSCLC xenograft studies where sustained dosing with minimal organ toxicity is required, 19-hydroxybufalin provides a favorable in vivo profile. It significantly inhibits tumor growth without altering hepatic or renal biochemical markers in nude mice [3]. This tolerability profile is a critical differentiator from unmodified bufalin, which carries higher cardiotoxicity risk [4].

Chagas Disease Drug Discovery and Anti-Trypanosomal Screening

Researchers focused on neglected tropical diseases, particularly Chagas disease, should prioritize 19-hydroxybufalin due to its potent anti-T. cruzi activity combined with low mammalian cytotoxicity [5]. This selectivity profile distinguishes it from telocinobufagin, which lacks a therapeutic window due to broad cytotoxicity .

SRC-3 Targeted Cancer and Inflammation Research

Projects investigating steroid receptor coactivator 3 (SRC-3) as a therapeutic target in breast cancer, prostate cancer, or inflammatory diseases will find 19-hydroxybufalin to be a specific chemical probe. Its potent SRC-3 inhibition is not observed with structurally related 1β-hydroxybufalin [6], ensuring target-specific modulation without confounding off-pathway effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 19-Hydroxybufalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.